2-methyl-N4-octylpyrimidine-4,6-diamine
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Overview
Description
2-Methyl-N4-octylpyrimidine-4,6-diamine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a methyl group at position 2 and an octyl group attached to the nitrogen atom at position 4 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N4-octylpyrimidine-4,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyrimidine-4,6-diamine.
Alkylation Reaction: The key step involves the alkylation of the nitrogen atom at position 4 with an octyl halide (e.g., octyl bromide) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-N4-octylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
2-Methyl-N4-octylpyrimidine-4,6-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N4-octylpyrimidine-4,6-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition of enzyme activity or interference with nucleic acid synthesis.
Comparison with Similar Compounds
2-Methylpyrimidine-4,6-diamine: Lacks the octyl group, making it less hydrophobic.
N4-Octylpyrimidine-4,6-diamine: Lacks the methyl group at position 2, affecting its reactivity.
Uniqueness: 2-Methyl-N4-octylpyrimidine-4,6-diamine is unique due to the presence of both the methyl and octyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its solubility in organic solvents and its potential interactions with biological targets.
Properties
Molecular Formula |
C13H24N4 |
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Molecular Weight |
236.36 g/mol |
IUPAC Name |
2-methyl-4-N-octylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C13H24N4/c1-3-4-5-6-7-8-9-15-13-10-12(14)16-11(2)17-13/h10H,3-9H2,1-2H3,(H3,14,15,16,17) |
InChI Key |
DALJPISJEVKTOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=NC(=NC(=C1)N)C |
Origin of Product |
United States |
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